N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O4S/c1-8-12(7-16-18(8)2)23(19,20)17-9-4-5-10(22-13(14)15)11(6-9)21-3/h4-7,13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFNGHCPFNKLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138332 | |
| Record name | N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005631-77-5 | |
| Record name | N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005631-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The starting material often includes 4-(difluoromethoxy)-3-methoxybenzene, which undergoes functional group transformations to introduce the pyrazole and sulfonamide moieties. Key steps may involve:
Halogenation of the aromatic ring.
Nucleophilic substitution to introduce the pyrazole group.
Sulfonylation to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis process might be scaled up using batch or continuous flow methods. Critical aspects include optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst selection to ensure high yield and purity. Industrial methods also focus on cost-efficiency, waste minimization, and safety protocols.
Chemical Reactions Analysis
Sulfonamide Coupling with Aromatic Amine
4-(Difluoromethoxy)-3-methoxyaniline reacts with the sulfonyl chloride intermediate under optimized conditions:
-
Reaction Parameters :
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Solvent: Dichloromethane (DCM, 10 vol)
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Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
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Temperature: 25–30°C
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Table 1: Reaction Optimization for Sulfonamide Formation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | DIPEA | 71–78 |
| Solvent | DCM | 65–72 |
| Temperature | 25–30°C | Optimal |
| Reaction Time | 16 h | 70–78 |
Key Reaction Observations
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Base Selection : Potassium tert-butoxide or DIPEA provides superior yields (70–78%) compared to NaH (55%) due to reduced side reactions .
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Steric Effects : Bulky substituents on the aromatic amine (e.g., difluoromethoxy groups) slow coupling kinetics, requiring extended reaction times.
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Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Stability and Reactivity
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Hydrolytic Sensitivity : The sulfonamide bond is stable under acidic conditions but hydrolyzes slowly in basic aqueous media (pH > 10) .
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Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA) .
Structural Confirmation
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NMR : -NMR confirms substitution patterns:
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LC–MS : [M+H] at m/z 402.1 aligns with the theoretical molecular weight (401.4 g/mol) .
Table 2: Yield Comparison of Substituted Pyrazole Sulfonamides
| Amine Substituent | Yield (%) |
|---|---|
| 4-(Trifluoromethyl)phenyl | 65 |
| 3,5-Dimethoxyphenyl | 58 |
| 4-(Difluoromethoxy)-3-methoxyphenyl | 71 |
Limitations and Challenges
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyrazole ring and a sulfonamide group. Its chemical formula is C13H14F2N4O3S, and it possesses significant pharmacological properties due to the presence of fluorine and methoxy groups, which enhance its bioactivity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound effectively inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Properties
The sulfonamide moiety in this compound is known for its anti-inflammatory effects. It has been investigated for its potential to treat inflammatory diseases by inhibiting cyclooxygenase (COX) enzymes.
Data Table: Anti-inflammatory Activity Comparison
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on protein kinases involved in various cellular processes. The inhibition of these kinases can lead to significant insights into cell signaling mechanisms.
Case Study:
A recent investigation into the inhibition of the Akt pathway using this compound revealed promising results in reducing cell viability in cancerous cells .
2. Drug Development
Given its favorable pharmacological profile, this compound is being explored as a lead compound for new drug development aimed at treating chronic diseases such as diabetes and cardiovascular disorders.
Mechanism of Action
The compound's mechanism of action often involves interaction with biological targets at the molecular level:
Molecular Targets: : Enzymes, receptors, or nucleic acids could be primary interaction sites.
Pathways: : Might modulate signaling pathways, enzyme activities, or gene expression, leading to varied biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Substituent Effects: The target compound’s difluoromethoxy group (-OCF₂H) enhances metabolic stability compared to methoxy (-OCH₃) or hydroxyl (-OH) groups in analogs . Methoxy vs. tert-Butyl: The 3-methoxy group in the target compound provides moderate electron donation, whereas bulky tert-butyl groups in 4h improve steric hindrance, reducing enzymatic degradation.
Biological Activity
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole-4-sulfonamides, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H21F2N3O4S
- Molecular Weight : 393.43 g/mol
Structural Features
The compound features a pyrazole ring substituted with a sulfonamide group and a difluoromethoxy phenyl moiety. This unique structure is believed to contribute to its biological activity.
Synthesis of Pyrazole-4-Sulfonamides
The synthesis of pyrazole-4-sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines under basic conditions. For instance, the synthesis process can be summarized as follows:
-
Reagents :
- Sulfonyl chloride (e.g., pyrazole-4-sulfonyl chloride)
- Amine (e.g., 2-phenylethylamine)
- Base (e.g., diisopropylethylamine)
- Solvent (e.g., dichloromethane)
-
Procedure :
- The amine is dissolved in the solvent and mixed with the base.
- Sulfonyl chloride is added dropwise under stirring.
- The reaction mixture is stirred for several hours at room temperature.
- The product is purified by column chromatography.
Yield and Characterization
The yield of synthesized compounds varies; for example, some derivatives achieved yields up to 71% .
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Tested : U937 cells
- Method : CellTiter-Glo Luminescent cell viability assay
- Findings : The compounds showed varying degrees of cytotoxicity with half-maximal inhibitory concentrations (IC50) indicating effective antiproliferative properties .
The biological activity of these compounds is attributed to multiple mechanisms:
- Inhibition of Protein Glycation : This activity may contribute to their anticancer effects.
- Antibacterial and Antifungal Properties : Some derivatives have demonstrated efficacy against bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential .
Case Studies
Several case studies highlight the effectiveness of pyrazole-4-sulfonamides in treating various conditions:
- Anticancer Studies : A series of new derivatives were tested for their ability to inhibit cancer cell proliferation, showing promising results that warrant further investigation.
- Antimicrobial Activity : Compounds have been evaluated against common pathogens, demonstrating significant inhibition and suggesting potential as therapeutic agents in infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : A common approach involves multi-step condensation reactions. For sulfonamide derivatives, a general method includes reacting an amine precursor (e.g., 4-(difluoromethoxy)-3-methoxyaniline) with a sulfonyl chloride derivative of the pyrazole core under anhydrous conditions. Triethylamine is typically used as a base in tetrahydrofuran (THF) to facilitate the reaction, followed by aqueous workup and purification via column chromatography .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation of a saturated solution. Data collection uses a diffractometer (e.g., Bruker D8 Venture), and structures are refined using SHELXL . Key parameters include R-factor (<0.05), data-to-parameter ratio (>10:1), and validation via ORTEP-3 for thermal ellipsoid visualization .
Q. What spectroscopic methods are used to characterize its physicochemical properties?
- Methodological Answer :
- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and purity.
- FT-IR : Peaks at 1150–1250 cm (sulfonamide S=O stretching) and 1600–1650 cm (C=N/C=O).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational docking studies predict the pharmacological targets of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) is performed against protein databases (PDB IDs: e.g., 4LDE for kinases). The ligand is energy-minimized using DFT (B3LYP/6-31G** basis set), and binding affinities (ΔG) are calculated. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with difluoromethoxy groups) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis to identify confounding variables (e.g., solvent polarity in in vitro assays). Iterative refinement of experimental conditions (e.g., pH, temperature) is critical .
Q. How does the substitution pattern (difluoromethoxy vs. methoxy) affect its biological activity?
- Methodological Answer : Comparative SAR studies using analogs (e.g., replacing difluoromethoxy with methoxy) are conducted. Assays measure IC values against target enzymes (e.g., cyclooxygenase-2). Fluorine’s electronegativity enhances metabolic stability, while methoxy groups may improve solubility .
Q. What in vitro models are suitable for assessing its pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
